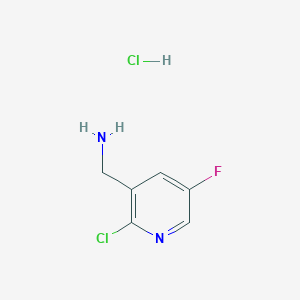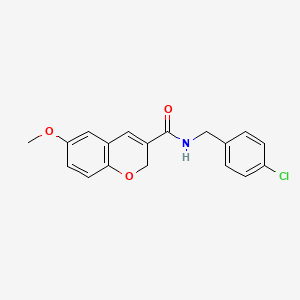![molecular formula C15H18N2O2S B2498753 N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide CAS No. 1252369-01-9](/img/structure/B2498753.png)
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide, also known as BMS-816336, is a novel small molecule inhibitor that has shown potential in treating various diseases. It belongs to the class of compounds known as cyclopentyl amides and has a chemical formula of C16H19NO2S.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide involves the inhibition of protein kinase C theta, which is involved in the regulation of immune response. By inhibiting this enzyme, N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide can suppress the activation of T cells, which play a crucial role in the immune response. This can lead to the suppression of various autoimmune diseases.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of cytokines, which are involved in the immune response. Additionally, it has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is its potent inhibitory activity against protein kinase C theta. This makes it a promising candidate for the treatment of various autoimmune diseases. However, one of the limitations of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide. One potential direction is to investigate its potential in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to develop more potent analogs of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide that have improved solubility and pharmacokinetic properties. Finally, further studies are needed to investigate the long-term safety and efficacy of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide in vivo.
Synthesis Methods
The synthesis of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide involves a multi-step process that includes the reaction of 2-methoxythiophenol with 1-cyanocyclopentene in the presence of a base to form the corresponding thioether. This intermediate is then reacted with chloroacetyl chloride to form the desired product. The final compound is then purified using column chromatography to obtain a pure sample.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been extensively studied for its potential in treating various diseases. It has been shown to have potent inhibitory activity against several enzymes, including the protein kinase C theta, which is involved in the regulation of immune response. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-19-12-6-2-3-7-13(12)20-10-14(18)17-15(11-16)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVERRSYUJNUTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)
![3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498675.png)

![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)

![6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2498682.png)
![2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2498684.png)
![ethyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2498685.png)
![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498687.png)
![(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2498688.png)
![5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2498692.png)
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498693.png)